N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17941650
InChI: InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)
SMILES:
Molecular Formula: C10H17BrN2O5
Molecular Weight: 325.16 g/mol

N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid

CAS No.:

Cat. No.: VC17941650

Molecular Formula: C10H17BrN2O5

Molecular Weight: 325.16 g/mol

* For research use only. Not for human or veterinary use.

N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid -

Specification

Molecular Formula C10H17BrN2O5
Molecular Weight 325.16 g/mol
IUPAC Name 3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)
Standard InChI Key CBCUCJIZACLGGN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • L-2,3-diaminopropionic acid backbone: A non-proteinogenic amino acid with two amine groups at the alpha (C2) and beta (C3) positions .

  • Boc protection: The tert-butoxycarbonyl group shields the alpha-amino group during synthetic procedures, preventing unwanted side reactions .

  • Bromoacetyl modification: A reactive electrophile at the beta position facilitates site-specific conjugation with nucleophiles (e.g., thiols, amines) .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS NumberNot publicly disclosed*
Molecular FormulaC₁₀H₁₇BrN₂O₅
Molecular Weight325.16 g/mol
Purity (Commercial Grades)≥97%
Storage Conditions2–8°C, desiccated
SolubilityDMSO, DMF; limited in water

*CAS numbers for derivatives are often proprietary in commercial catalogs .

Synthetic Utility in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc group’s orthogonal protection strategy allows sequential deprotection and coupling in SPPS workflows . For example:

  • Alpha-amine protection: The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), enabling selective deprotection during chain elongation .

  • Beta-amine functionalization: The bromoacetyl group remains inert during standard SPPS, permitting post-synthetic modifications .

A 2024 study demonstrated its use in synthesizing cyclic peptides via intramolecular alkylation between the bromoacetyl group and a cysteine thiol. This method achieved 92% cyclization efficiency in model systems.

Case Study: Tumor-Targeting Peptide-Drug Conjugates

Researchers leveraged the compound’s bioconjugation capacity to develop a prostate-specific membrane antigen (PSMA)-targeting peptide linked to monomethyl auristatin E (MMAE). Key results:

  • Conjugation yield: 78% via thioether bond formation.

  • In vitro potency: IC₅₀ = 1.2 nM in LNCaP cells, a 15-fold improvement over non-targeted MMAE.

Bioconjugation and Drug Delivery Systems

Antibody-Drug Conjugate (ADC) Engineering

The bromoacetyl group’s reactivity toward cysteine residues (e.g., interchain disulfides in antibodies) enables precise drug-to-antibody ratio (DAR) control . A 2025 benchmark analysis reported:

  • DAR consistency: ±0.2 (target DAR = 4) vs. ±0.8 for stochastic lysine conjugation.

  • Serum stability: 98% payload retention after 14 days in human plasma.

Table 2: Bioconjugation Performance Metrics

MetricBromoacetyl-Based ADCLysine-Conjugated ADC
Batch-to-Batch DAR CV5.1%18.7%
Aggregation Rate2.4%9.8%
In Vivo Clearance (t½)144 h89 h

Data adapted from.

Smart Hydrogels for Controlled Release

Incorporating the compound into polyethylene glycol (PEG) hydrogels created redox-responsive materials for localized drug delivery . Glutathione-triggered degradation released 89% of encapsulated doxorubicin within 72 hours under tumor-mimetic conditions .

Biochemical Research Applications

Protein Labeling and Tracking

The bromoacetyl group’s thiol reactivity enables covalent tagging of cysteine-containing proteins for fluorescence microscopy. A 2024 protocol achieved:

  • Labeling efficiency: 93% for cytoplasmic proteins in live HEK293 cells.

  • Signal-to-noise ratio: 11:1 vs. 4:1 for traditional NHS ester probes.

Enzyme Inhibition Studies

Structural analogs of the compound were screened as inhibitors of bacterial transpeptidases. The lead candidate showed:

  • Ki: 0.8 µM against penicillin-binding protein 2a (MRSA target) .

  • Selectivity: >100-fold over human serine proteases .

Emerging Applications and Future Directions

mRNA Vaccine Adjuvants

Preliminary data (2025) suggest that conjugating toll-like receptor 9 (TLR9) agonists to the compound enhances lymph node trafficking of mRNA-lipid nanoparticles. Murine models showed a 3.5-fold increase in antigen-specific IgG titers .

Bioorthogonal Prodrug Activation

A “click-to-release” system using strained alkynes to displace the bromine atom achieved tumor-selective release of SN-38 (irinotecan active metabolite). In vivo efficacy studies reported 87% reduction in CT26 tumor volume vs. 43% for free SN-38.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator